molecular formula C20H19NO6 B2418963 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637750-58-4

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2418963
CAS No.: 637750-58-4
M. Wt: 369.373
InChI Key: DGTWAYHFQCGCTL-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with an ethoxyphenoxy group at the 3-position and a dimethylcarbamate group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Preparation of 2-ethoxyphenol: This can be achieved by the reaction of catechol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-ethoxyphenoxy acetic acid: The 2-ethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 2-ethoxyphenoxy acetic acid.

    Cyclization to form chromen-4-one: The 2-ethoxyphenoxy acetic acid undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form the chromen-4-one core.

    Introduction of the dimethylcarbamate group: Finally, the chromen-4-one derivative is reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylcarbamate group at the 7-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibition of enzymes: The compound may inhibit enzymes involved in key biological processes, leading to modulation of cellular functions.

    Interaction with receptors: It may bind to specific receptors on the cell surface, triggering downstream signaling pathways.

    Modulation of gene expression: The compound may influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate can be compared with other similar compounds, such as:

    3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yldiethylcarbamate: Similar structure but with diethylcarbamate group instead of dimethylcarbamate.

    3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methylcarbamate: Similar structure but with methylcarbamate group instead of dimethylcarbamate.

    3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl ethylcarbamate: Similar structure but with ethylcarbamate group instead of dimethylcarbamate.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-4-24-15-7-5-6-8-16(15)27-18-12-25-17-11-13(26-20(23)21(2)3)9-10-14(17)19(18)22/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTWAYHFQCGCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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